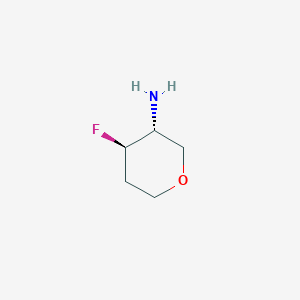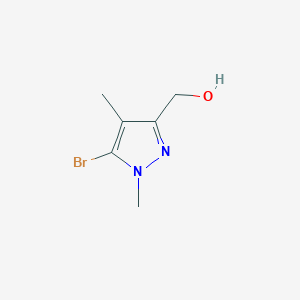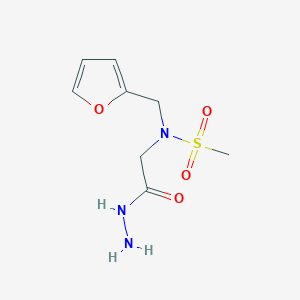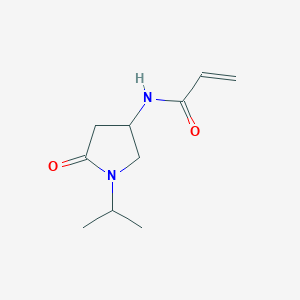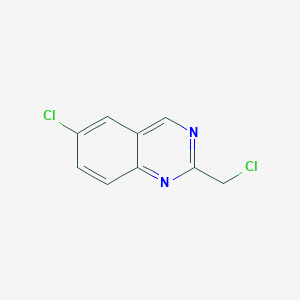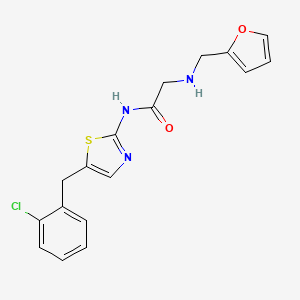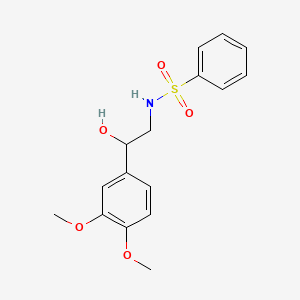
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzenesulfonamide, also known as DHES, is a sulfonamide compound that has been studied for its potential use as a drug. DHES has been found to have various biochemical and physiological effects, and has been researched for its potential use in treating several diseases.
Mechanism of Action
The exact mechanism of action of N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting various enzymes and pathways involved in disease progression. This compound has been found to inhibit the activity of carbonic anhydrase, which is involved in tumor growth and progression. This compound has also been found to inhibit the activity of aldose reductase, which is involved in diabetic complications. Additionally, this compound has been found to inhibit the activity of acetylcholinesterase, which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to improve glucose tolerance in diabetic mice by inhibiting aldose reductase and reducing oxidative stress. Additionally, this compound has been shown to have neuroprotective effects by inhibiting acetylcholinesterase and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzenesulfonamide has several advantages for lab experiments. This compound is relatively easy to synthesize and is stable under normal laboratory conditions. This compound is also relatively non-toxic and has been shown to have low cytotoxicity in vitro. However, this compound has several limitations for lab experiments. This compound is not very soluble in water and requires the use of organic solvents for experimentation. Additionally, this compound has not been extensively studied in vivo, and its pharmacokinetics and toxicity are not well understood.
Future Directions
There are several future directions for research on N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzenesulfonamide. One area of research could focus on the development of this compound analogs with improved solubility and pharmacokinetics. Another area of research could focus on the in vivo efficacy and toxicity of this compound in animal models. Additionally, this compound could be studied for its potential use in combination with other drugs for the treatment of cancer, diabetes, and Alzheimer's disease.
Synthesis Methods
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with ethylene glycol in the presence of a catalyst to form 2-(3,4-dimethoxyphenyl)-2-hydroxyethanol. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base to form this compound.
Scientific Research Applications
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzenesulfonamide has been studied for its potential use in treating several diseases, including cancer, diabetes, and Alzheimer's disease. This compound has been found to have anti-cancer properties, and has been shown to inhibit the growth of various cancer cells in vitro. This compound has also been found to have anti-diabetic properties, and has been shown to improve glucose tolerance in diabetic mice. Additionally, this compound has been found to have neuroprotective properties, and has been studied for its potential use in treating Alzheimer's disease.
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-21-15-9-8-12(10-16(15)22-2)14(18)11-17-23(19,20)13-6-4-3-5-7-13/h3-10,14,17-18H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQADIQWGFBNLOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

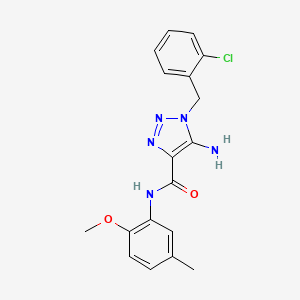


![1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2623670.png)
